molecular formula C9H14O3 B2487414 (2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid CAS No. 2248215-00-9

(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid

Cat. No.: B2487414
CAS No.: 2248215-00-9
M. Wt: 170.208
InChI Key: YDJBVBRTDWEDAD-MBNAKOSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid, also known as (–)-Bicyclo[2.2.1]heptane-2-exo-carboxylic acid, is a bicyclic compound that has gained attention in the scientific community due to its potential use in drug discovery and development. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid is not fully understood. However, it has been proposed that this compound may act as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications. Additionally, this compound has been found to have neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid in lab experiments is its potential as a scaffold for the design of novel biologically active compounds. Additionally, this compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research involving (2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid. One potential direction is the development of new analgesics and anti-inflammatory agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, there is potential for the development of new synthetic methods for the production of this compound, which may make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of (2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid involves the reaction of cyclohexene oxide with ethyl diazoacetate in the presence of a copper catalyst. This reaction produces a mixture of two isomers, (2S,3S)- and (2S,3R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid, which can be separated using column chromatography.

Scientific Research Applications

(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid has been found to have various scientific research applications. One of the main uses of this compound is in drug discovery and development. It has been shown to have potential as a scaffold for the design of novel biologically active compounds, particularly in the development of new analgesics and anti-inflammatory agents.

Properties

IUPAC Name

(2S)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-5(9(10)11)7-4-6-2-3-8(7)12-6/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7?,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJBVBRTDWEDAD-MBNAKOSBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CC2CCC1O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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